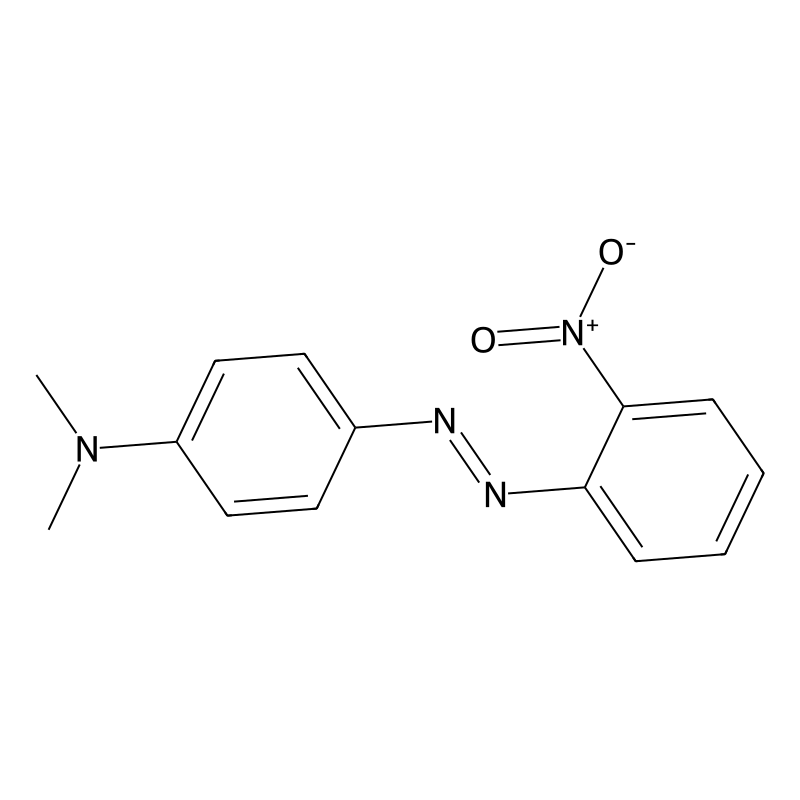N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline
Catalog No.
S749042
CAS No.
3010-38-6
M.F
C14H14N4O2
M. Wt
270.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
3010-38-6
Product Name
N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline
IUPAC Name
N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline
Molecular Formula
C14H14N4O2
Molecular Weight
270.29 g/mol
InChI
InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3
InChI Key
AZQHHHBFJVTYJU-UHFFFAOYSA-N
SMILES
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-]
DMPA is a synthetic azo dye that attracts research interest due to its unique physical and chemical properties. It was first synthesized in the early 20th century and has been used as a pH indicator, chromatographic dye, and analytical reagent for metal ions. DMPA is also used in medicine, food industry, and as a coloring agent in the textile industry.
DMPA is a bright orange to red powder that is poorly soluble in water but soluble in organic solvents such as ethanol and ether. It has a melting point of 123-126°C and a boiling point of 475°C. DMPA has a strong absorption peak in the visible region of the electromagnetic spectrum, making it an excellent colorant for visualizing chemical reactions.
DMPA can be synthesized through the diazotization of p-nitroaniline followed by coupling with dimethylaniline. In terms of characterization, DMPA can be identified using various spectroscopic techniques like UV-Visible absorption spectroscopy, Raman spectroscopy, and NMR spectroscopy.
DMPA is widely used as a pH indicator in analytical chemistry. It undergoes a reversible pH-dependent color change from orange to red, making it an excellent indicator for acid-base titrations. In addition, DMPA can also be used as an analytical reagent for metal ions, which can be visually identified through its color change.
Studies have shown that DMPA can affect cellular functions in various biological systems. For example, DMPA was found to inhibit proliferation and induce apoptosis in cancer cells. Additionally, it showed neuroprotective properties in models of Alzheimer's and Parkinson's diseases.
Although DMPA has low acute toxicity, prolonged exposure to high concentrations can cause adverse health effects. Studies have shown that DMPA can be mutagenic and genotoxic, which suggests that proper safety precautions should be taken when handling DMPA in the laboratory.
DMPA is widely used in scientific experiments due to its unique physical and chemical properties. It can be used as a pH indicator, analytical reagent, and colorant. Additionally, DMPA is also used in microscopy imaging of cancer cells and nanomaterials due to its strong visible absorption peak.
Current research on DMPA primarily focuses on its applications in nanotechnology, biomedicine, and materials science. Recent studies have explored the potential of DMPA-based nanoparticles in drug delivery, cancer therapy, and biocatalysis.
DMPA has numerous potential implications in various fields of research and industry. For example, DMPA-based materials have the potential for use in biosensors, prosthetics, and cosmetic applications. In biomedicine, DMPA can be used in drug delivery systems and as a cancer therapy.
One limitation of DMPA is its toxicity, which may limit its applications in certain fields. Future research directions could aim to develop safer alternatives or improve the toxicity profile of DMPA. Additionally, further research could explore the potential of DMPA in new applications such as solar energy harvesting and optoelectronics.
In conclusion, DMPA is a versatile synthetic azo dye that has been extensively used in scientific experiments and research. Its unique physical and chemical properties have made it a popular reagent and colorant in a wide range of applications. While its potential in several fields is promising, its toxicity profile needs to be carefully considered to ensure safe handling and use. Future research could pave the way for new applications of DMPA and its derivatives in various fields of science and industry.
In conclusion, DMPA is a versatile synthetic azo dye that has been extensively used in scientific experiments and research. Its unique physical and chemical properties have made it a popular reagent and colorant in a wide range of applications. While its potential in several fields is promising, its toxicity profile needs to be carefully considered to ensure safe handling and use. Future research could pave the way for new applications of DMPA and its derivatives in various fields of science and industry.
XLogP3
3.7
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








